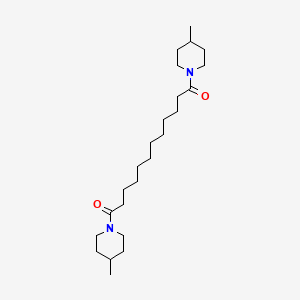
1,12-Bis(4-methylpiperidin-1-YL)dodecane-1,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione is a chemical compound that features two piperidine rings attached to a dodecane backbone with ketone functionalities at both ends. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the piperidine rings in this compound suggests potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione typically involves the reaction of 1,12-dodecanedione with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione can undergo various chemical reactions, including:
Oxidation: The ketone groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1,12-Dodecanedioic acid.
Reduction: 1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-diol.
Substitution: N-alkyl or N-acyl derivatives of the piperidine rings.
Scientific Research Applications
1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperidine rings may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,12-Bis(maleimido)dodecane: A compound with maleimide groups instead of piperidine rings, used in polymer chemistry.
1,12-Bis(4-fluorobenzyl)piperidin-4-yl]dodecane-1,12-dione: A similar compound with fluorobenzyl groups, investigated for its antimalarial activity.
Uniqueness
1,12-Bis(4-methylpiperidin-1-yl)dodecane-1,12-dione is unique due to the presence of two piperidine rings, which confer specific biological activities and potential therapeutic applications. Its structural features make it a versatile compound for various research and industrial applications.
Properties
CAS No. |
820251-68-1 |
|---|---|
Molecular Formula |
C24H44N2O2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1,12-bis(4-methylpiperidin-1-yl)dodecane-1,12-dione |
InChI |
InChI=1S/C24H44N2O2/c1-21-13-17-25(18-14-21)23(27)11-9-7-5-3-4-6-8-10-12-24(28)26-19-15-22(2)16-20-26/h21-22H,3-20H2,1-2H3 |
InChI Key |
IBTZKQIIHJJRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCCCCCCCCC(=O)N2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















